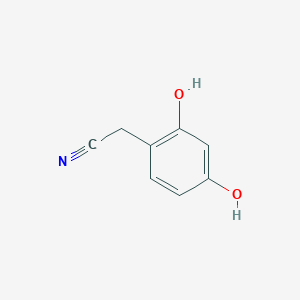

(2,4-Dihydroxyphenyl)acetonitrile

Übersicht

Beschreibung

Synthesis Analysis

A concise synthesis method for (2,4-Dihydroxyphenyl)acetonitrile involves the reaction of trimethylsilyl cyanide with o-quinone methides, generated from 2-(1-tosylalkyl)phenols under basic conditions. This process allows for the convenient transformation of 2-(2-hydroxyphenyl)acetonitriles into benzofuranones, highlighting a versatile approach to synthesizing this compound and its derivatives (Bo Wu et al., 2014).

Molecular Structure Analysis

The molecular structure of (2,4-Dihydroxyphenyl)acetonitrile derivatives has been analyzed through various spectroscopic and theoretical methods. For example, (4-nitrophenyl)acetonitrile and its carbanion have been studied using quantitative IR spectra and ab initio force field calculations, providing insight into the structural changes occurring during the molecule to carbanion conversion. This analysis reveals significant frequency decreases and intensity increases in the cyano and nitro stretching bands, indicative of the molecule's structural dynamics (Y. Binev et al., 2000).

Chemical Reactions and Properties

The compound's chemical reactivity is demonstrated through various reactions, such as carbopalladation of nitriles, leading to the synthesis of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. These processes showcase the (2,4-Dihydroxyphenyl)acetonitrile's ability to undergo transformations under specific conditions, offering pathways to a range of chemical structures (Qingping Tian et al., 2003).

Physical Properties Analysis

The physical properties of (2,4-Dihydroxyphenyl)acetonitrile derivatives, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in various environments and applications. Although specific studies directly addressing these properties were not identified in this search, they can generally be inferred from molecular structure analyses and chemical properties.

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for forming adducts or undergoing photolysis, are essential aspects of (2,4-Dihydroxyphenyl)acetonitrile's chemistry. The compound's interaction with acetonitrile under photolysis conditions, for example, reveals complex behavior involving intramolecular proton transfer and potential environmental implications for the photodegradation of similar pollutants (Xiting Zhang et al., 2020).

Wissenschaftliche Forschungsanwendungen

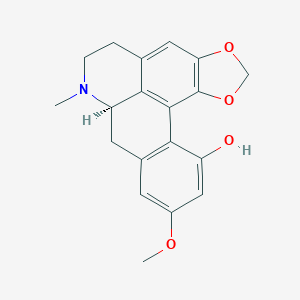

Synthesis of Morphine Derivatives : Oxidation of (3,4-dihydroxyphenyl)acetonitrile leads to products used in Gates' morphine synthesis, demonstrating its importance in medicinal chemistry (Land et al., 2003).

Sonochemistry Applications : In a study on the sonochemical effects on non-radical reactions, (2,4-Dihydroxyphenyl)acetonitrile was used in kinetic investigations of reactions in acetonitrile-water binary mixtures, highlighting its role in physical chemistry (Tuulmets et al., 2014).

Pharmacokinetic Studies : In the context of pharmacokinetics, this compound has been used in the study of hydroxytyrosol, a phenolic compound in olive oil, demonstrating its utility in analytical chemistry (Ruíz-Gutiérrez et al., 2000).

Photodissociation Studies : Studies on the photodissociation of bis(2,4-dihydroxyphenyl)squaraine in acetonitrile solutions indicate its relevance in photochemistry (Das et al., 1993).

Chromatography Applications : In liquid-liquid partition chromatography, (2,4-Dihydroxyphenyl)acetonitrile plays a role as a stationary phase component, signifying its importance in separation technologies (Corbin et al., 1960).

Molecular Synthesis : It has been used in the synthesis of benzofuranones, showcasing its application in organic synthesis (Wu et al., 2014).

Electrochemical Studies : The compound is involved in studies of acetonitrile's effect on liver microsomal cytochrome P450 2C9 activity, indicating its role in biochemical research (Tang et al., 2000).

Safety And Hazards

Zukünftige Richtungen

“(2,4-Dihydroxyphenyl)acetonitrile” is a natural compound found in Erica scoparia and could be used for research purposes . A new compound, 2-(2,4-dihydroxyphenyl)benzimidazolines, was synthesized using a reaction of resorcinol with in situ-formed electrophilic N-ethoxycarbonylbenzimidazolium reagents . This suggests potential future directions in the synthesis of new compounds using “(2,4-Dihydroxyphenyl)acetonitrile”.

Eigenschaften

IUPAC Name |

2-(2,4-dihydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUJMKQLZZYAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566258 | |

| Record name | (2,4-Dihydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dihydroxyphenyl)acetonitrile | |

CAS RN |

57576-34-8 | |

| Record name | (2,4-Dihydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)

![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)